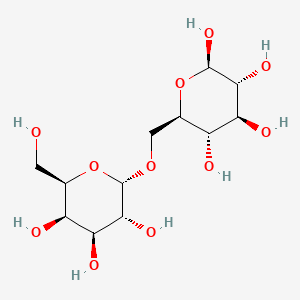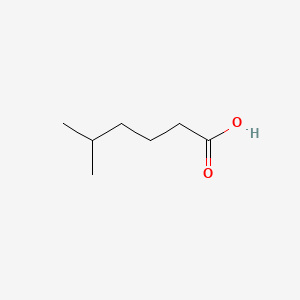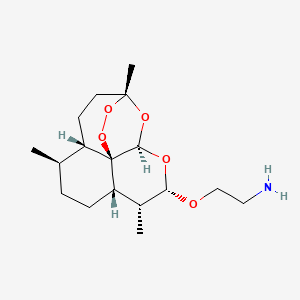
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a biochemical reagent that serves as a biological material or organic compound used in life science research. It is a type of phosphatidylethanolamine, a class of phospholipids found in biological membranes .
作用機序
Target of Action
The primary target of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is human group V phospholipase A2 . This enzyme plays a crucial role in the hydrolysis of glycerophospholipids, leading to the production of fatty acids and lysophospholipids .
Mode of Action
This compound acts as a substrate for human group V phospholipase A2 . The enzyme catalyzes the hydrolysis of this compound, leading to the release of fatty acids and lysophospholipids .
Biochemical Pathways
The compound is involved in the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . It can also be used as a specific substrate to assess the activity of sPLA2-IIA in the presence of other phospholipids .
Result of Action
The hydrolysis of this compound by phospholipase A2 leads to the production of fatty acids and lysophospholipids . These products play various roles in cellular functions, including signal transduction and membrane dynamics .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the activity of phospholipase A2 can be affected by pH, temperature, and the presence of other molecules
生化学分析
Biochemical Properties
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is known to be a substrate for human group V phospholipase A2 . This enzyme catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . The interaction between this compound and this enzyme is crucial for the regulation of various biochemical reactions .
Cellular Effects
The interaction of this compound with enzymes like phospholipase A2 influences various cellular processes. For instance, the products of this reaction, free fatty acids, and lysophospholipids, can act as signaling molecules, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound interacts with phospholipase A2, an enzyme that cleaves the sn-2 acyl chain of phospholipids . This reaction results in the formation of lysophospholipids and free fatty acids, which can further participate in various cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound provides an in vitro model for studying and diagnosing oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with linoleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of fatty acids to the glycerol backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification .
化学反応の分析
Types of Reactions
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Corresponding alcohols.
Substitution: Different phospholipid derivatives.
科学的研究の応用
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is widely used in scientific research, including:
Chemistry: As a substrate for studying lipid chemistry and reactions.
Biology: In the study of cell membranes and lipid metabolism.
Medicine: As a model compound for investigating the role of phospholipids in health and disease.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems
類似化合物との比較
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Uniqueness
2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for studying specific aspects of lipid biology and for use in specialized applications .
特性
CAS番号 |
13206-00-3 |
|---|---|
分子式 |
C39H74NO8P |
分子量 |
716.0 g/mol |
IUPAC名 |
[(2S)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m0/s1 |
InChIキー |
HBZNVZIRJWODIB-KPMVPPRFSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


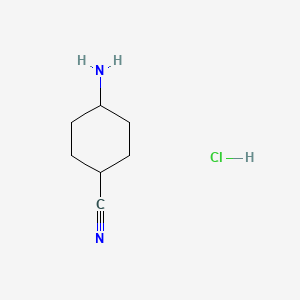
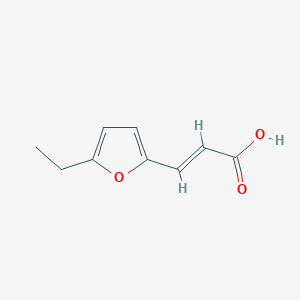
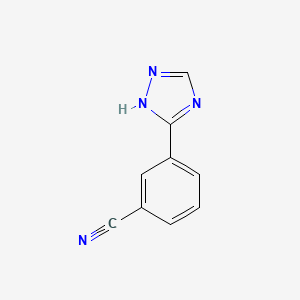
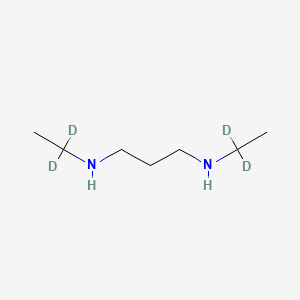
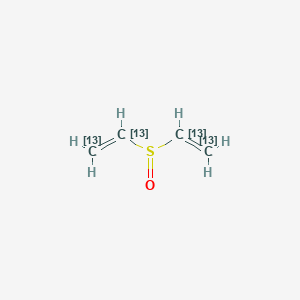
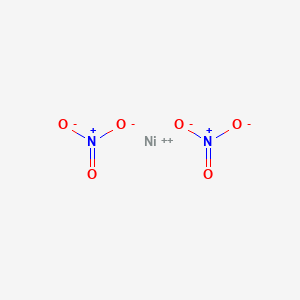
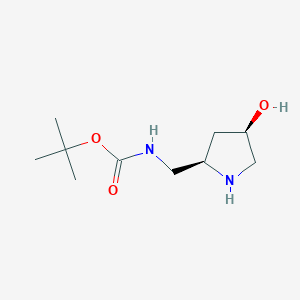
![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)



